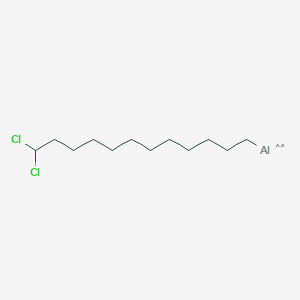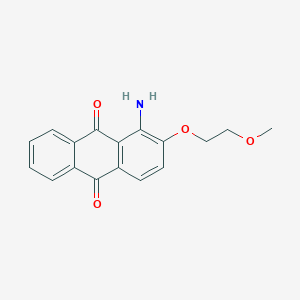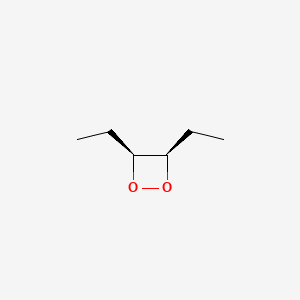
N-Benzyl-N,2-dihydroxy-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,2-dihydroxy-2-methylpropanamide: is an organic compound that belongs to the class of amides It features a benzyl group attached to a nitrogen atom, which is further connected to a 2-dihydroxy-2-methylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N,2-dihydroxy-2-methylpropanamide typically involves the reaction of benzylamine with a suitable precursor such as 2-methyl-2,3-epoxypropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Benzyl-N,2-dihydroxy-2-methylpropanamide can undergo oxidation reactions, where the hydroxyl groups may be converted to carbonyl groups.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Benzyl-N,2-dihydroxy-2-methylpropanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving amides.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require amide functionalities.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,2-dihydroxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
N-Benzyl-N-methylpropanamide: Similar structure but lacks the hydroxyl groups.
N-Benzyl-2-hydroxypropanamide: Contains only one hydroxyl group.
N-Benzyl-N,2-dihydroxypropanamide: Similar but without the methyl group.
Uniqueness: N-Benzyl-N,2-dihydroxy-2-methylpropanamide is unique due to the presence of both hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
77307-96-1 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-benzyl-N,2-dihydroxy-2-methylpropanamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,14)10(13)12(15)8-9-6-4-3-5-7-9/h3-7,14-15H,8H2,1-2H3 |
Clave InChI |
NTNJWLAKCGMCGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N(CC1=CC=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


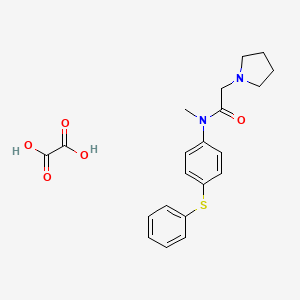
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)
![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
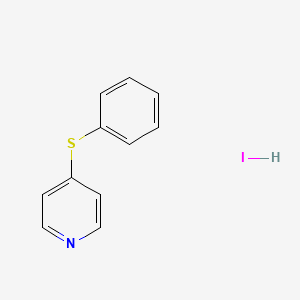
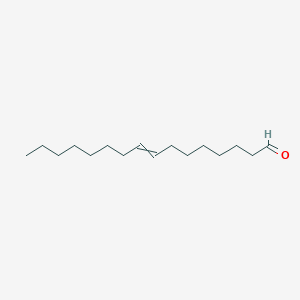
![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)


![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
